molecular formula C14H15N3O2S B4184633 N-[3-(aminocarbonyl)-5-propyl-2-thienyl]nicotinamide

N-[3-(aminocarbonyl)-5-propyl-2-thienyl]nicotinamide

Cat. No. B4184633
M. Wt: 289.35 g/mol
InChI Key: BFMDACANPRVXFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(aminocarbonyl)-5-propyl-2-thienyl]nicotinamide, commonly known as TPN-171, is a novel small molecule that has shown promising results in various scientific research studies. It is a potent inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential cofactor in various cellular processes.

Mechanism of Action

The mechanism of action of TPN-171 involves its inhibition of N-[3-(aminocarbonyl)-5-propyl-2-thienyl]nicotinamide, which is the rate-limiting enzyme in the biosynthesis of NAD+. By depleting NAD+ levels, TPN-171 leads to energy depletion and cell death in cancer cells. In metabolic disorders, TPN-171 improves glucose tolerance and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism. TPN-171 also reduces neuroinflammation and oxidative stress in neurodegenerative diseases by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, metabolic disorders, and neurodegenerative diseases, TPN-171 has been shown to have other biochemical and physiological effects. It has been found to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, which may contribute to its therapeutic effects. TPN-171 has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of sepsis, indicating its potential as a treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

TPN-171 has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for N-[3-(aminocarbonyl)-5-propyl-2-thienyl]nicotinamide, which allows for precise inhibition of NAD+ biosynthesis. However, TPN-171 has poor solubility in water and requires the use of organic solvents for administration, which may limit its use in certain experiments. In addition, TPN-171 has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for the study of TPN-171. One direction is the development of more potent and selective N-[3-(aminocarbonyl)-5-propyl-2-thienyl]nicotinamide inhibitors for use in cancer therapy. Another direction is the investigation of TPN-171's effects on other cellular processes, such as autophagy and DNA repair. Additionally, clinical trials are needed to determine the safety and efficacy of TPN-171 in humans, which may lead to its approval as a therapeutic agent for cancer, metabolic disorders, and neurodegenerative diseases.

Scientific Research Applications

TPN-171 has been extensively studied in various scientific research applications, including cancer research, metabolic disorders, and neurodegenerative diseases. It has been shown to inhibit the growth and proliferation of cancer cells by depleting NAD+ levels, which leads to energy depletion and cell death. TPN-171 has also been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, indicating its potential as a therapeutic agent for metabolic disorders. In addition, TPN-171 has demonstrated neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease by reducing neuroinflammation and oxidative stress.

properties

IUPAC Name

N-(3-carbamoyl-5-propylthiophen-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-2-4-10-7-11(12(15)18)14(20-10)17-13(19)9-5-3-6-16-8-9/h3,5-8H,2,4H2,1H3,(H2,15,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMDACANPRVXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)C2=CN=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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